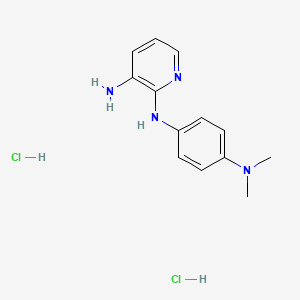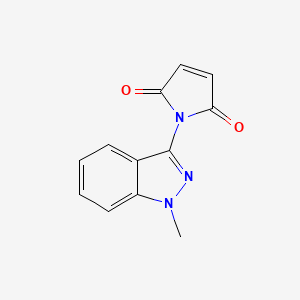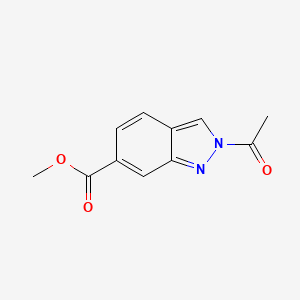
(E)-3-(4-(1-(2-氨基乙基)吡咯烷-2-基)苯基)丙烯酸乙酯
描述
(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate, also known as EEAP, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. In
科学研究应用
荧光特性和抗癌活性
(E)-3-(4-(1-(2-氨基乙基)吡咯烷-2-基)苯基)丙烯酸乙酯因其荧光特性和抗癌活性而受到研究。研究发现,相关化合物的某些异构体显示出更高的量子效率和更长的荧光寿命,使其成为荧光成像的潜在候选者。值得注意的是,一些异构体对人鼻咽癌表现出显着的抗癌活性 (Majeed Irfan 等,2021 年)。
合成和在激酶抑制剂中的应用
该化合物已被用于新颖的合成方法中,例如一锅三组分 Wittig-SNAr 反应,生成用于开发 aurora 2 激酶抑制剂的中间体。该合成过程以其高立体选择性和中等到高产率而著称,使其成为药物化学中一种有价值的方法 (Zian Xu 等,2015 年)。
多取代吡咯的化学选择性合成
该化合物用于多取代吡咯的化学选择性合成,该过程在无溶剂和无催化剂的条件下进行。该方法涉及多米诺 Knoevenagel 缩合和迈克尔加成,然后进行分子内环化,证明了该化合物在有机合成中的多功能性 (Isaivani Dhinakaran 等,2016 年)。
材料科学应用
(E)-3-(4-(1-(2-氨基乙基)吡咯烷-2-基)苯基)丙烯酸乙酯和相关化合物已在材料科学中得到探索。研究包括对新合成分子的表征,以了解它们在非线性光学 (NLO) 应用中的适用性,表明该化合物在先进材料技术中的潜力 (Poonam Rawat 等,2015 年)。
属性
IUPAC Name |
ethyl (E)-3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-21-17(20)10-7-14-5-8-15(9-6-14)16-4-3-12-19(16)13-11-18/h5-10,16H,2-4,11-13,18H2,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYIADSINKUERW-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C2CCCN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1408394.png)


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B1408400.png)
![4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1408402.png)
![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1408403.png)



[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)